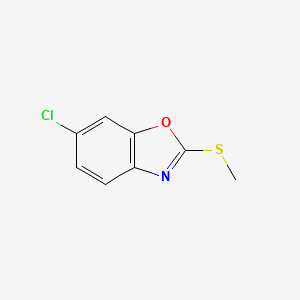

6-Chloro-2-(methylthio)-1,3-benzoxazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6-chloro-2-methylsulfanyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNOS/c1-12-8-10-6-3-2-5(9)4-7(6)11-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXIJEWVHCFAHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(O1)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Derivatization and Chemical Transformations of 6 Chloro 2 Methylthio 1,3 Benzoxazole

Transformations Involving the Methylthio Group

The sulfur atom of the methylthio group at the C-2 position is a key site for chemical modification, primarily through oxidation and nucleophilic displacement reactions.

The thioether linkage in 6-Chloro-2-(methylthio)-1,3-benzoxazole can be readily oxidized to the corresponding sulfoxide (B87167) and sulfone. These transformations not only alter the electronic properties of the benzoxazole (B165842) system but also activate the C-2 position for subsequent reactions.

The oxidation is typically a stepwise process. The use of a controlled amount of a mild oxidizing agent, such as one equivalent of hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), selectively yields the 6-Chloro-2-(methylsulfinyl)-1,3-benzoxazole (the sulfoxide). organic-chemistry.orgmdpi.com Further oxidation, by applying an excess of the oxidizing agent or using more potent conditions, leads to the formation of 6-Chloro-2-(methylsulfonyl)-1,3-benzoxazole (the sulfone). organic-chemistry.org The choice of oxidant and reaction conditions is critical for achieving selectivity between the sulfoxide and sulfone states. organic-chemistry.orgresearchgate.net For instance, reagents like hydrogen peroxide in glacial acetic acid have been shown to be effective for the selective oxidation of sulfides to sulfoxides under transition-metal-free conditions. mdpi.com

Table 1: Oxidation Reactions of the Methylthio Group

| Transformation | Product | Typical Reagents & Conditions |

|---|---|---|

| Thioether to Sulfoxide | 6-Chloro-2-(methylsulfinyl)-1,3-benzoxazole | 1 eq. H₂O₂ in acetic acid, room temp. mdpi.com or 1 eq. m-CPBA, CH₂Cl₂, 0 °C to room temp. |

| Thioether to Sulfone | 6-Chloro-2-(methylsulfonyl)-1,3-benzoxazole | >2 eq. H₂O₂ or m-CPBA, elevated temperature or prolonged reaction time. organic-chemistry.org |

While the methylthio group itself is a poor leaving group, its oxidized forms—the methylsulfinyl and, particularly, the methylsulfonyl groups—are excellent leaving groups. This activation allows for nucleophilic displacement reactions at the C-2 position of the benzoxazole ring.

The electron-withdrawing nature of the sulfonyl group significantly increases the electrophilicity of the C-2 carbon, making it susceptible to attack by a wide range of nucleophiles. Upon attack, the methylsulfinate (CH₃SO₂⁻) or methylsulfenate (CH₃SO⁻) anion is displaced. This strategy is a powerful method for introducing diverse functionalities at the C-2 position. Common nucleophiles used in these reactions include primary and secondary amines, alkoxides, and thiolates, leading to the formation of 2-amino-, 2-alkoxy-, and 2-thio-substituted benzoxazoles, respectively. nsf.gov The reaction of benzothiazole (B30560) sulfones with thiols, for instance, results in the formation of sulfinic acids, demonstrating the reactivity of the sulfonyl group as a leaving group. nsf.gov

Table 2: Nucleophilic Displacement of Activated Methylthio Groups

| Substrate | Nucleophile | Product |

|---|---|---|

| 6-Chloro-2-(methylsulfonyl)-1,3-benzoxazole | Primary/Secondary Amine (R¹R²NH) | 2-(R¹R²-amino)-6-chloro-1,3-benzoxazole |

| 6-Chloro-2-(methylsulfonyl)-1,3-benzoxazole | Alkoxide (R-O⁻) | 2-Alkoxy-6-chloro-1,3-benzoxazole |

| 6-Chloro-2-(methylsulfonyl)-1,3-benzoxazole | Thiolate (R-S⁻) | 6-Chloro-2-(alkylthio)-1,3-benzoxazole |

Further Functionalization of the Benzoxazole Ring System

The this compound scaffold serves as a versatile platform for extensive chemical modification. The benzoxazole ring, while aromatic and relatively stable, possesses reactive sites that allow for the introduction of a wide array of functional groups. globalresearchonline.net This functionalization is critical for developing new compounds with tailored electronic, steric, and physicochemical properties, which is a cornerstone of modern medicinal chemistry and materials science. Strategic derivatization of the benzene (B151609) portion of the heterocycle allows for the fine-tuning of biological activity and other properties.

Electrophilic aromatic substitution is a fundamental strategy for modifying the benzoxazole core. While the starting material is chlorinated at the C-6 position, nitration represents another key electrophilic substitution that can be performed on the benzoxazole ring system. The nitration of benzoxazole typically occurs at the C-6 position when unsubstituted, using a standard mixture of nitric acid and sulfuric acid. globalresearchonline.net The introduction of a nitro group (-NO₂) is a synthetically valuable transformation for several reasons. The nitro group is a strong electron-withdrawing group, which significantly alters the electronic properties of the benzoxazole ring.

For instance, the synthesis of related compounds like 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole is achieved by reacting 2-amino-5-nitrophenol (B90527) with the corresponding carboxylic acid in polyphosphoric acid, demonstrating the viability of incorporating a nitro group at this position. nih.gov The presence of the nitro group at C-6 makes the compound a useful intermediate for further chemical synthesis. lookchem.com For example, the nitro group can be readily reduced to an amino group, providing a handle for a host of subsequent chemical modifications.

The reaction conditions for nitration must be carefully controlled, as the strong acids and elevated temperatures can lead to the formation of multiple nitrated products or degradation of the starting material. libretexts.org The existing substituents on the ring—the chloro group at C-6 and the electron-donating nature of the fused oxazole (B20620) ring—will influence the regioselectivity of further substitutions, such as at the C-4 or C-7 positions. chemguide.co.uk

The synthetic utility of the this compound scaffold is greatly expanded by the ability to introduce a variety of functional groups onto the benzene ring. These modifications are essential for exploring chemical space and developing structure-activity relationships.

Amino Groups: An amino (-NH₂) group is often introduced by the reduction of a nitro group. Following the nitration of the benzoxazole ring system as described above, the resulting nitro-benzoxazole derivative can be converted to an amino-benzoxazole. This transformation is typically accomplished using standard reducing agents such as tin(II) chloride, hydrogen gas with a palladium catalyst, or iron in acidic media. The resulting amino group serves as a versatile synthetic handle for further derivatization, such as acylation or alkylation, to produce a wide range of analogues. ontosight.ai

Carboxyl Groups: The introduction of a carboxyl (-COOH) group can be achieved by synthesizing the benzoxazole ring from precursors that already contain this functionality. For example, the condensation of a carboxy-substituted 2-aminophenol (B121084) with an appropriate reagent to form the 2-(methylthio)oxazole (B1600053) ring would yield the desired carboxylic acid derivative. researchgate.net Commercially available building blocks like 1,3-Benzoxazole-6-carboxylic acid demonstrate the accessibility of such functionalized scaffolds for further synthesis. targetmol.com

Alkyl and Aryl Groups: The introduction of alkyl and aryl substituents onto the benzoxazole core can be accomplished through modern cross-coupling reactions. Palladium-catalyzed reactions, such as the direct C-H arylation, have become a popular and efficient method for forming carbon-carbon bonds on heteroaromatic systems. researchgate.netnih.gov These methods allow for the coupling of benzoxazoles with a wide range of aryl or heteroaryl halides. researchgate.netnih.gov While many of these reactions target the C-2 position, modifications to the benzene ring are also feasible, typically by starting with a pre-functionalized (e.g., halogenated) benzoxazole and performing cross-coupling reactions like Suzuki or Stille couplings. Decarboxylative arylation, which couples benzoic acids with the heterocycle, offers another route to 2-aryl benzoxazoles. acs.org

The rational design of analogue libraries is a systematic approach used in drug discovery and materials science to understand how specific structural modifications to a lead compound, such as this compound, affect its biological activity or physical properties. nih.govmdpi.comnih.govrsc.org This process, known as developing a Structure-Activity Relationship (SAR), is crucial for optimizing the potency, selectivity, and pharmacokinetic profile of a compound. nih.govesisresearch.org

The core principle involves creating a series of related molecules (an analogue library) where specific parts of the lead structure are systematically varied. For the this compound scaffold, a typical SAR investigation would involve modifications at several key positions:

Substitution at C-6: The chloro group at the 6-position is a prime target for modification. A library of analogues would replace the chlorine with other halogens (F, Br, I) to probe the effect of electronegativity and size. Other substituents, such as small alkyl groups (e.g., methyl), electron-donating groups (e.g., methoxy), and electron-withdrawing groups (e.g., nitro, cyano), would also be introduced to evaluate the impact of electronic and steric factors on activity. researchgate.net

Substitution at Other Ring Positions: Analogues would also be synthesized with substituents at the C-4, C-5, and C-7 positions to explore the entire periphery of the benzene ring.

Modification of the 2-(methylthio) Group: The methylthio group at the C-2 position can be oxidized to the corresponding sulfoxide or sulfone, or the methyl group can be replaced with larger alkyl or aryl groups to investigate the steric and electronic requirements at this position.

By synthesizing these focused libraries and evaluating their biological activity, researchers can build a comprehensive SAR model. This model helps to identify the key structural features—the pharmacophore—responsible for the desired activity and guides the design of next-generation compounds with improved properties. researchgate.net

Below is an interactive table illustrating a hypothetical analogue library design based on the this compound scaffold for an SAR study.

Advanced Spectroscopic and Structural Characterization Studies of 6 Chloro 2 Methylthio 1,3 Benzoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules.

One-dimensional NMR is the cornerstone of molecular characterization. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective electronic environments.

¹H NMR Spectroscopy: The proton NMR spectrum of 6-Chloro-2-(methylthio)-1,3-benzoxazole provides distinct signals corresponding to the aromatic protons and the methyl protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atom and the benzoxazole (B165842) ring system.

Based on available data, the following proton chemical shifts have been reported:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (H-4) | 7.63 | d |

| Aromatic H (H-5) | 7.33 | dd |

| Aromatic H (H-7) | 7.50 | d |

| Methyl Protons (-SCH₃) | 2.75 | s |

Data presented is based on typical values for this compound and may vary slightly based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for establishing detailed atomic connectivity and spatial relationships within a molecule, which is essential for confirming complex structures. Although specific 2D NMR studies on this compound are not documented in the reviewed literature, the application of these techniques would be standard for its full structural confirmation.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this molecule, COSY would show correlations between adjacent aromatic protons, confirming their positions on the benzene (B151609) ring. For instance, a cross-peak between the signals for H-4 and H-5 would be expected.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This technique would definitively assign the chemical shifts of the protonated aromatic carbons (C-4, C-5, C-7) and the methyl carbon by correlating their signals to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary (non-protonated) carbons. For example, the methyl protons (-SCH₃) would be expected to show HMBC correlations to the C-2 carbon and potentially the C-S carbon, confirming the methylthio group's position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is critical for determining stereochemistry and conformation. In this molecule, a NOESY experiment could show through-space interactions between the methyl protons and the aromatic proton at the 7-position, helping to establish the molecule's preferred conformation.

Computational chemistry provides a powerful tool for predicting NMR spectra, which can aid in the assignment of experimental data and the structural verification of molecules. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum mechanical approach for calculating NMR shielding tensors, from which chemical shifts can be derived.

The computational workflow typically involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation using methods like Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G(d)).

NMR Shielding Calculation: Using the optimized geometry, the GIAO method is employed at a higher level of theory to calculate the isotropic magnetic shielding constants for each nucleus.

Chemical Shift Prediction: The calculated shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

While a specific GIAO study for this compound has not been found in the literature, this method could be readily applied to predict its ¹H and ¹³C NMR spectra with high accuracy, providing theoretical support for experimental assignments.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups and the molecular fingerprint of a compound by probing its molecular vibrations.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique pattern of absorption bands that correspond to specific functional groups. Although an experimental FT-IR spectrum for this compound is not available in the surveyed literature, the characteristic absorption frequencies can be predicted.

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| C=N (in oxazole (B20620) ring) | Stretch | 1650 - 1550 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-O-C (in oxazole ring) | Asymmetric Stretch | 1270 - 1200 |

| C-Cl | Stretch | 850 - 550 |

| S-CH₃ | Deformation | ~1325 |

These predicted values are based on characteristic infrared group frequencies and data from similar benzoxazole structures.

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic laser light, where shifts in the frequency of the scattered light correspond to the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds and vibrations of the molecular backbone.

An FT-Raman spectrum of this compound, while not found in published reports, would be expected to show strong signals for the symmetric vibrations of the aromatic ring and the C-S bond. esisresearch.orgresearchgate.net The analysis of both FT-IR and FT-Raman spectra provides a more complete picture of the molecule's vibrational modes, as some vibrations may be strong in one technique and weak or absent in the other, according to the principles of mutual exclusion for centrosymmetric molecules and general intensity differences for others. esisresearch.org

Mass Spectrometry

Mass spectrometry serves as a cornerstone for the structural analysis of this compound, providing critical data on its molecular weight, elemental composition, and purity.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound by creating gas-phase ions from a solution. For this compound (C₈H₆ClNOS, Molecular Weight: 199.66 g/mol ), ESI-MS analysis is expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺. The presence of chlorine would also result in a characteristic isotopic pattern, with a peak for the ³⁷Cl isotope ([M+2+H]⁺) appearing at approximately one-third the intensity of the ³⁵Cl peak, confirming the presence of a single chlorine atom in the structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, enabling the unambiguous determination of a compound's elemental formula. This technique differentiates between compounds with the same nominal mass but different atomic compositions. For this compound, HRMS would be used to verify its elemental composition by comparing the experimentally measured exact mass to the theoretically calculated mass. This method is crucial for confirming the identity of newly synthesized compounds, as demonstrated in the characterization of other heterocyclic molecules where the calculated and found masses were shown to be in close agreement. mdpi.com

Table 1: Theoretical HRMS Data for this compound This table is based on theoretical calculations for illustrative purposes.

| Molecular Formula | Ion Type | Calculated Exact Mass |

| C₈H₆³⁵ClNOS | [M+H]⁺ | 200.0010 |

| C₈H₆³⁷ClNOS | [M+H]⁺ | 201.9980 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. rsc.org This method is routinely employed to assess the purity of synthesized compounds. mdpi.commdpi.com In the analysis of this compound, a sample would be injected into an LC system, typically using a reverse-phase column (e.g., C18), and eluted with a solvent gradient. mdpi.commdpi.com The eluent is then introduced into the mass spectrometer. The resulting chromatogram would ideally show a single major peak at a specific retention time, with the corresponding mass spectrum confirming the identity as the target compound. The integration of this peak area allows for the quantitative determination of purity, which is often required to be greater than 95% for subsequent studies. mdpi.commdpi.com

X-ray Crystallography

X-ray crystallography provides definitive proof of molecular structure by mapping the electron density of a single crystal, revealing the precise spatial arrangement of atoms and the nature of intermolecular interactions in the solid state.

Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structure Determination

Should suitable single crystals of this compound be obtained, single-crystal X-ray diffraction would provide unequivocal structural confirmation. mdpi.commdpi.com This technique yields detailed information, including bond lengths, bond angles, and torsion angles, confirming the connectivity of the benzoxazole ring, the chloro-substituent, and the methylthio group. researchgate.netnih.gov The analysis would also determine the crystal system (e.g., monoclinic, triclinic), space group, and unit cell parameters. mdpi.comnih.gov This level of detail is essential for understanding the molecule's three-dimensional shape and conformation in the solid state. nih.gov

Analysis of Crystal Packing, Intermolecular Interactions (e.g., π-π Stacking, C-H···π Interactions), and Hirshfeld Surface Analysis

The data from X-ray diffraction also allows for a thorough investigation of the crystal packing and the non-covalent interactions that govern the supramolecular architecture. For an aromatic system like this compound, interactions such as π-π stacking between adjacent benzoxazole rings and weaker C-H···π interactions are anticipated to play a significant role in stabilizing the crystal lattice. nih.gov

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular contacts within a crystal. nih.govmdpi.comcyberleninka.ru By mapping properties like dnorm (normalized contact distance) onto the molecular surface, regions of close intermolecular contact can be identified. mdpi.comnih.gov Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, highlighting key interactions like hydrogen bonds. mdpi.comnih.gov

Table 2: Representative Data from Hirshfeld Surface Analysis for Benzoxazole Derivatives This table presents typical interaction percentages found in related structures to illustrate the output of the analysis.

| Interaction Type | Contribution Percentage |

| H···H | 30 - 45% |

| C···H / H···C | 15 - 20% |

| O···H / H···O | 15 - 25% |

| N···H / H···N | ~5% |

| Other | < 5% |

Computational Chemistry and Theoretical Investigations of 6 Chloro 2 Methylthio 1,3 Benzoxazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in quantum chemistry for studying the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it suitable for the detailed investigation of medium-sized organic molecules like 6-Chloro-2-(methylthio)-1,3-benzoxazole.

Geometry Optimization: The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G**, are employed to locate the minimum energy structure. researchgate.net The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. The benzoxazole (B165842) core is expected to be largely planar, with the chloro and methylthio groups substituted on this ring system.

Optimized Geometrical Parameters (Representative Data)

| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |

| C-Cl | 1.74 | |

| C-S | 1.77 | |

| S-CH3 | 1.82 | |

| C=N | 1.30 | |

| C-O | 1.36 | |

| Benzene (B151609) Ring C-C | 1.39 - 1.41 | |

| C-S-C Angle | 103.5 | |

| Benzoxazole Ring Angles | ~107-128 | |

| Methyl Group Torsion Angle | Variable |

Conformational Landscape Analysis: The presence of the methylthio group introduces rotational flexibility around the C-S bond. A conformational landscape analysis is performed to identify different stable conformers and the energy barriers between them. This involves systematically rotating the methyl group and calculating the energy at each step. For similar S-substituted benzoxazole derivatives, studies have shown that planar conformations, where the substituent lies in or near the plane of the benzoxazole ring, are often the most stable due to favorable electronic interactions. conicet.gov.ar

Tautomerism Studies: The parent compound, 2-mercaptobenzoxazole (B50546), can exist in a tautomeric equilibrium between the thiol form (-N=C-SH) and the thione form (-NH-C=S). sioc-journal.cn Alkylation, as in this compound, typically "locks" the molecule into the thiol-like structure (S-substituted). However, computational studies on related 2-mercapto-heterocycles have extensively investigated the thermodynamics of this tautomerism. DFT calculations consistently show that the thione tautomer is generally more stable than the thiol tautomer in both the gas phase and in solution. researchgate.netsioc-journal.cn The energy difference is significant enough that the thione form predominates. For this compound, the structure is definitively the S-methylated derivative of the thiol form.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial parameter that provides insight into the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For substituted benzothiazoles, a related class of compounds, the HOMO-LUMO energy gap is a key factor in determining charge transfer properties. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzoxazole ring and the sulfur atom of the methylthio group. The LUMO is likely distributed over the aromatic system, particularly the C=N bond and the benzene ring. The presence of the electron-withdrawing chlorine atom can lower the energy of the LUMO, potentially reducing the HOMO-LUMO gap compared to the unsubstituted parent compound.

Intramolecular charge transfer (ICT) is a key feature of such molecules. Upon electronic excitation, an electron can be promoted from the HOMO to the LUMO, leading to a redistribution of electron density. This charge transfer from the donor parts (sulfur and the ring) to the acceptor parts of the molecule is fundamental to its optical and electronic properties.

Frontier Molecular Orbital Energies (Representative Data)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 |

DFT calculations allow for the quantification of chemical reactivity through various descriptors. These parameters, derived from the HOMO and LUMO energies, provide a theoretical framework for understanding and predicting the reactive behavior of the molecule.

Chemical Potential (μ): Measures the escaping tendency of an electron from the system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (ELUMO – EHOMO) / 2.

Global Softness (S): The inverse of hardness (S = 1 / 2η), indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): Measures the stabilization in energy when the system acquires an additional electronic charge. It is calculated as ω = μ² / 2η.

These descriptors are valuable in comparing the reactivity of a series of related compounds. For instance, a higher electrophilicity index suggests a greater susceptibility to nucleophilic attack.

Global Reactivity Descriptors (Representative Data)

| Descriptor | Value (eV) |

| Chemical Potential (μ) | -4.00 |

| Chemical Hardness (η) | 2.50 |

| Global Softness (S) | 0.20 |

| Electrophilicity Index (ω) | 3.20 |

Local Reactivity Descriptors (Fukui Functions): While global descriptors give a picture of the molecule as a whole, local descriptors identify the most reactive sites within the molecule. The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons is changed. It helps to distinguish which atoms are more susceptible to nucleophilic, electrophilic, or radical attack. For 2-mercaptobenzothiazole, Fukui functions have been used to determine site-selectivity. asianpubs.org In this compound, the nitrogen atom and the carbon atoms of the benzene ring are expected to be key sites for electrophilic and nucleophilic interactions.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a theoretical vibrational spectrum can be generated.

This computational spectrum is invaluable for interpreting experimental data. Each calculated vibrational mode can be animated to visualize the specific atomic motions (stretching, bending, twisting), allowing for a definitive assignment of the absorption bands in the experimental spectrum. For complex molecules, where many bands overlap, this theoretical analysis is often essential for a correct interpretation. Theoretical vibrational studies have been successfully applied to related heterocyclic systems to assign their fundamental frequencies. researchgate.net For this compound, key predicted vibrations would include C-Cl stretching, C-S stretching, C=N stretching, aromatic C-H stretching, and various ring deformation modes.

Natural Bond Orbital (NBO) analysis is a computational method that transforms the calculated wavefunction into a set of localized orbitals that correspond to the familiar chemical concepts of core electrons, lone pairs, and bonding/antibonding orbitals. This analysis provides a quantitative picture of charge distribution and delocalization (charge transfer) within the molecule.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. The MEP map is color-coded to indicate different regions of electrostatic potential:

Red: Regions of most negative potential, typically associated with lone pairs on electronegative atoms (like oxygen and nitrogen). These areas are prone to electrophilic attack.

Blue: Regions of most positive potential, usually found around hydrogen atoms attached to electronegative atoms. These areas are favorable for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map would likely show negative potential (red) around the nitrogen and oxygen atoms of the benzoxazole ring. The region around the chlorine atom may also exhibit negative potential on its periphery but a region of positive potential (a σ-hole) along the C-Cl bond axis, which is characteristic of halogen bonding. researchgate.netnih.gov The hydrogen atoms of the methyl group and the aromatic ring would be associated with positive potential (blue). This map provides a clear guide to the molecule's reactive sites for electrostatic-driven interactions. asianpubs.org

Molecular Dynamics (MD) Simulations

There are no published studies detailing molecular dynamics simulations performed on this compound. Therefore, data on its conformational dynamics and stability in different solvent environments, dynamic interactions with specific biomolecules, or the analysis of solvent effects and hydrogen bonding networks are not available.

Molecular Docking Studies

Similarly, a search of the scientific literature yielded no specific molecular docking studies for this compound. As a result, there are no predictions of its preferred binding modes with macromolecules such as enzymes, receptors, or DNA. Furthermore, computational estimations of its binding affinities using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) or MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) have not been reported.

Identification of Key Interacting Residues and Binding Site Features

Computational and theoretical investigations into the specific binding interactions of this compound are not extensively available in publicly accessible scientific literature. While research exists on the broader class of benzoxazole derivatives, detailed molecular docking and binding site analysis for this particular compound, including the identification of key interacting amino acid residues and specific features of its binding pocket on a given biological target, have not been specifically reported.

General computational studies on various substituted benzoxazole compounds have revealed common interaction patterns that may offer hypothetical insights. Typically, the benzoxazole scaffold can participate in various non-covalent interactions within a protein's active site. These can include:

Hydrophobic Interactions: The benzoxazole ring system, being aromatic and relatively nonpolar, is well-suited to engage in hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, isoleucine, and phenylalanine.

Pi-Pi Stacking: The aromatic nature of the benzoxazole core allows for potential π-π stacking interactions with the aromatic side chains of residues like phenylalanine, tyrosine, and tryptophan.

Hydrogen Bonding: While the core this compound molecule has limited hydrogen bond donor capabilities, the nitrogen and oxygen atoms in the oxazole (B20620) ring can act as hydrogen bond acceptors, potentially interacting with donor residues in a protein's binding site.

Halogen Bonding: The chlorine atom at the 6-position can potentially form halogen bonds, a specific type of non-covalent interaction, with electron-donating atoms in the binding pocket.

To illustrate the types of data that would be generated from such a study, the following tables provide a hypothetical representation of molecular docking results, based on analyses of other benzoxazole derivatives.

Table 1: Hypothetical Interacting Residues for this compound with a Putative Kinase Target

| Interacting Residue | Interaction Type | Distance (Å) |

| VAL 23 | Hydrophobic | 3.8 |

| ALA 45 | Hydrophobic | 4.1 |

| LEU 103 | Hydrophobic | 3.5 |

| PHE 105 | π-π Stacking | 4.5 |

| LYS 47 | Hydrogen Bond (Acceptor: N) | 2.9 |

| GLN 108 | Halogen Bond (Donor: Cl) | 3.2 |

Table 2: Hypothetical Binding Site Features for this compound

| Feature | Description |

| Binding Pocket | Primarily hydrophobic, with a mix of polar and nonpolar residues. |

| Key Anchor Points | Potential hydrogen bond with the backbone carbonyl of a key residue and π-π stacking with an aromatic residue. |

| Role of Substituents | The 6-chloro group may be involved in halogen bonding, enhancing binding affinity. The 2-methylthio group likely occupies a small hydrophobic sub-pocket. |

It is crucial to emphasize that the data presented in these tables are illustrative and not based on experimental or computational results for this compound. Specific and accurate identification of interacting residues and binding site features would necessitate dedicated molecular modeling studies, such as molecular docking and dynamic simulations, of this compound with its specific biological target. Without such studies, any discussion of its binding mode remains speculative.

Investigation of Biochemical Interaction Mechanisms and Molecular Targets of Benzoxazole Derivatives

Molecular Mimicry and Bioisosteric Principles

Structural Isosterism with Natural Nucleic Acid Bases (Guanine, Adenine) and Implications for Biomolecular Recognition

The benzoxazole (B165842) scaffold, a fused bicyclic system composed of a benzene (B151609) ring and an oxazole (B20620) ring, shares structural similarities with purine (B94841) nucleobases, such as adenine (B156593) and guanine. This resemblance is a key aspect of its ability to interact with biological macromolecules. The arrangement of nitrogen and oxygen heteroatoms within the benzoxazole ring system allows for potential hydrogen bonding interactions that can mimic those of the natural purine bases in biological recognition processes. researchgate.net

The planar nature of the benzoxazole ring is another feature it shares with adenine and guanine, facilitating stacking interactions, particularly within the DNA helix. The electron distribution within the aromatic system of benzoxazole also contributes to its ability to engage in non-covalent interactions with biological targets. These structural analogies suggest that benzoxazole derivatives could potentially compete with natural purines for binding sites on enzymes and receptors that recognize these nucleic acid bases.

Table 1: Comparison of Structural Features

| Feature | 6-Chloro-2-(methylthio)-1,3-benzoxazole | Guanine | Adenine |

| Ring System | Fused Benzene and Oxazole | Fused Pyrimidine and Imidazole | Fused Pyrimidine and Imidazole |

| Planarity | Planar | Planar | Planar |

| H-bond Donors | None on core | Yes (N1, N2) | Yes (N6) |

| H-bond Acceptors | Yes (N, O) | Yes (N3, N7, O6) | Yes (N1, N3, N7) |

| Key Substituents | 6-Chloro, 2-Methylthio | 2-Amino, 6-Oxo | 6-Amino |

Bioisosteric Replacement Strategies in Medicinal Chemistry Design (e.g., Benzothiazole (B30560) to Benzoxazole Core)

In medicinal chemistry, the principle of bioisosteric replacement is a widely used strategy to optimize the pharmacological properties of a lead compound. Bioisosteres are functional groups or molecules that possess similar physicochemical properties and produce broadly similar biological effects. The replacement of a benzothiazole core with a benzoxazole core is a classic example of such a strategy.

Mechanisms of Interaction with Cellular Macromolecules

DNA Intercalation and Binding Mechanisms (In Vitro Studies)

While specific in vitro studies on the DNA binding of this compound are not extensively documented, the broader class of benzoxazole derivatives has been investigated for their potential to interact with DNA. The planar aromatic structure of the benzoxazole ring system is a prerequisite for intercalative binding, where the molecule inserts itself between the base pairs of the DNA double helix.

Molecular docking studies with other 2-substituted benzoxazole derivatives have suggested that their antibacterial activity may be linked to the inhibition of DNA gyrase, an enzyme crucial for DNA replication. tubitak.gov.tr This suggests a potential binding interaction with the enzyme-DNA complex. Spectroscopic techniques and molecular docking are common methods to study such interactions, with binding constants often determined to quantify the affinity of the compound for DNA. nih.gov For a molecule to be a successful DNA intercalator, it must possess a sufficiently large and planar surface area to fit within the DNA base pairs. The substituents on the benzoxazole ring can significantly influence this binding, affecting both the affinity and the mode of interaction.

Mechanisms of Protein Binding and Allosteric Modulation

The interaction of benzoxazole derivatives with various protein targets is a well-established area of research, although specific targets for this compound have not been definitively identified in the available literature. Generally, these compounds can bind to active sites or allosteric sites of enzymes and receptors, thereby modulating their activity. The nature of the substituents on the benzoxazole core plays a critical role in determining the binding affinity and selectivity for specific protein targets. For instance, different substitution patterns on the benzoxazole ring can lead to potent inhibition of enzymes like carbonic anhydrase. nih.gov

The binding is typically driven by a combination of hydrophobic interactions, hydrogen bonding, and electrostatic interactions between the ligand and the amino acid residues of the protein's binding pocket. Computational methods such as molecular docking are often employed to predict the binding modes and affinities of benzoxazole derivatives to various protein targets, guiding the design of more potent and selective inhibitors.

Interaction with Biological Membranes and Disruption Mechanisms

While direct studies on the membrane disruption mechanisms of this specific compound are lacking, research on structurally related heterocyclic compounds, such as benzothiadiazine derivatives, has shown a strong affinity for the cell membrane interface. thegoodscentscompany.comnih.gov These interactions can range from surface association to deeper penetration into the lipid bilayer, potentially disrupting the membrane's structural integrity and function. Such disruption can occur through various mechanisms, including altering membrane fluidity, inducing lipid phase separation, or forming pores or channels. The consequences of such membrane interactions can be significant, potentially leading to leakage of cellular contents and ultimately cell death.

Enzyme Inhibition and Activation Mechanisms (In Vitro Studies)

The benzoxazole scaffold has proven to be a "privileged structure" in medicinal chemistry, capable of interacting with numerous enzymes. arabjchem.org In vitro studies have been crucial in identifying and characterizing these interactions, defining the specific enzyme targets, and understanding the molecular basis for their inhibition.

Kinetic Characterization of Enzyme Inhibition

Enzyme kinetic studies are fundamental to understanding the mechanism by which a compound inhibits its target. These analyses determine whether an inhibitor binds to the enzyme's active site or an allosteric site, and whether its action is reversible or irreversible.

For instance, the kinetic properties of cholinesterase inhibition have been explored for benzoxazole analogs. A kinetic characterization of acetylcholinesterase (AChE) inhibition by a potent naphthoxazole analog was performed using Ellman's method. mdpi.com By constructing plots of the reciprocal of the reaction velocity versus the reciprocal of the substrate concentration (Lineweaver-Burk plots) at various inhibitor concentrations, the mode of inhibition can be determined. Such studies are critical for elucidating whether an inhibitor is competitive (binds to the active site, competing with the substrate), non-competitive (binds to an allosteric site, not preventing substrate binding but reducing enzyme efficiency), or uncompetitive (binds only to the enzyme-substrate complex). mdpi.com

Identification and Characterization of Specific Enzyme Targets

Research has identified a broad range of specific enzyme targets for various benzoxazole derivatives. The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

VEGFR Kinase: Certain novel benzoxazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis. nih.gov One of the most effective compounds, known as 12l, demonstrated a promising VEGFR-2 inhibitory activity with an IC₅₀ value of 97.38 nM. nih.gov

DNA Topoisomerase (Gyrase): The antimicrobial effects of some benzoxazole derivatives have been linked to the inhibition of DNA gyrase. benthamdirect.com This enzyme is a type II topoisomerase essential for bacterial DNA replication, making it a valuable target for antibacterial agents. benthamdirect.com

Cholinesterases (AChE and BuChE): Many benzoxazole derivatives have been evaluated for their potential in treating Alzheimer's disease by targeting cholinesterase enzymes. arabjchem.org Hybrid analogues combining benzoxazole and 1,3-oxazole moieties have shown significant inhibitory potential against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC₅₀ values for the most potent compounds ranging from 0.90 µM to 1.10 µM. arabjchem.orgnih.gov

Cholesterol Ester Transfer Protein (CETP): The benzoxazole structure is a key feature in a series of inhibitors developed for Cholesterol Ester Transfer Protein (CETP). nih.gov One of the most potent compounds in its series inhibited CETP with an IC₅₀ of 28 nM. nih.gov

COX-2: While not directly involving this compound, related heterocyclic compounds such as benzimidazole-thiazole hybrids have shown potent dual inhibition of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX) enzymes, with the most active compound exhibiting a COX-2 IC₅₀ of 0.045 µM.

| Enzyme Target | Derivative Class/Compound | Inhibitory Concentration (IC₅₀) | Source |

|---|---|---|---|

| VEGFR-2 | Benzoxazole derivative (12l) | 97.38 nM | nih.gov |

| Acetylcholinesterase (AChE) | Benzoxazole-oxazole hybrid (analogue 18) | 0.90 µM | arabjchem.org |

| Butyrylcholinesterase (BuChE) | Benzoxazole-oxazole hybrid (analogue 18) | 1.10 µM | arabjchem.org |

| Cholesterol Ester Transfer Protein (CETP) | 2-Arylbenzoxazole (compound 47) | 28 nM | nih.gov |

Elucidation of the Molecular Basis of Enzyme-Ligand Recognition

Molecular docking studies are widely used computational techniques to predict the binding modes and interactions between a ligand (inhibitor) and its target protein at the molecular level. These in silico studies provide critical insights into the structural basis of enzyme inhibition.

For benzoxazole derivatives targeting VEGFR-2, docking simulations have revealed specific interactions within the enzyme's catalytic site. The most potent inhibitor, compound 12l, was predicted to orient its benzoxazole fragment towards the hinge region of the kinase, forming a strong hydrogen bond with the key amino acid residue Cys919. nih.gov Additional hydrogen bonds were observed with Glu885 and two with Asp1046 in the DFG motif, interactions that are crucial for stabilizing the inhibitor within the active site and are similar to the binding mode of the known inhibitor sorafenib. nih.gov

Similarly, docking studies of benzoxazole-oxazole hybrids with AChE and BuChE have identified key interactions. arabjchem.org For instance, one potent analogue was shown to interact with several key amino acid residues in the AChE active site, including Trp286, Tyr124, and Phe338, primarily through hydrophobic interactions which stabilize the enzyme-inhibitor complex. arabjchem.org In other cases, hydrogen bonds between the inhibitor and amino acid residues like Tyr341 were identified as crucial for binding. arabjchem.org These computational models are invaluable for understanding structure-activity relationships and guiding the rational design of more potent and selective inhibitors. ijpsdronline.com

Modulation of Cellular Signaling Pathways

Beyond direct enzyme inhibition, benzoxazole derivatives can modulate complex cellular signaling cascades that are fundamental to processes like cell proliferation, survival, and immune response.

Mechanistic Studies on Kinase Cascade Modulation

Kinase cascades are central to signal transduction, relaying signals from the cell surface to the nucleus to regulate gene expression. rsc.org Benzoxazole derivatives have been shown to interfere with these pathways at multiple levels.

One of the most significant findings is the modulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. nih.gov This pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a critical role in immunity and cell growth. mdpi.comnih.gov The benzoxazole derivative PO-296 was found to inhibit the proliferation of activated human T lymphocytes by specifically targeting the JAK3/STAT5 signaling pathway. nih.gov Mechanistic studies showed that PO-296 significantly inhibited the phosphorylation of STAT5 without affecting other pathways like the PI3K/Akt/MAPK cascade, thereby blocking the downstream signaling required for T-cell proliferation. nih.gov

Another benzoxazole derivative, K313, was shown to suppress the mTOR/p70S6K pathway in leukemia and lymphoma cells. nih.gov The downregulation of p70S6K phosphorylation by K313 is linked to cell cycle arrest at the G0/G1 phase. nih.gov Furthermore, some benzoxazole derivatives trigger apoptosis (programmed cell death) by modulating pathways involving mitochondrial signaling. Compound K313 induces apoptosis through the cleavage of Bid by caspase-8, leading to mitochondrial damage, while compound 12l was found to increase the cellular levels of the pro-apoptotic protein BAX and decrease the anti-apoptotic protein Bcl-2. nih.govnih.gov

Receptor Agonism or Antagonism Mechanisms

Benzoxazole derivatives can also act on cellular receptors, functioning as either agonists (activators) or antagonists (inhibitors). A key example is their interaction with the Aryl Hydrocarbon Receptor (AhR).

The AhR is a ligand-activated transcription factor that plays a role in regulating responses to environmental chemicals and is involved in modulating immune responses. nih.gov The development of selective AhR modulators (SAhRMs) is an area of significant therapeutic interest. nih.govresearchgate.net Research efforts have included the rational design of benzoxazole-based compounds intended to act as AhR inhibitors. researchgate.net By competing with natural or environmental ligands, these benzoxazole antagonists can prevent the nuclear translocation of the AhR and subsequent transcription of its target genes, a mechanism with potential applications in immunology and oncology. researchgate.net

Structure-Mechanism Relationships (SMR)

The biological activity of benzoxazole derivatives is intricately linked to the nature and position of substituents on the core heterocyclic structure. The specific placement of functional groups dictates the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical for molecular recognition and interaction with biological targets. For this compound, the chlorine atom at the 6-position and the methylthio group at the 2-position are the primary determinants of its biochemical interaction mechanisms.

Impact of Chlorine and Methylthio Substituents on Molecular Recognition and Binding Mechanisms

The presence of chlorine and methylthio substituents on the benzoxazole scaffold significantly influences its ability to interact with biological macromolecules through a combination of electronic and hydrophobic effects.

The chlorine atom at the 6-position, being an electron-withdrawing group, can modulate the electron density of the entire benzoxazole ring system. This alteration of the molecule's electrostatic potential is crucial for its recognition by target proteins. Structure-activity relationship (SAR) studies on various heterocyclic compounds have shown that electron-withdrawing groups, such as chlorine and nitro groups, can enhance biological activity. For instance, the presence of a chlorine atom has been reported to improve the anti-proliferative activity of benzoxazole derivatives against cancer cell lines. researchgate.net This enhancement is often attributed to the formation of specific halogen bonds or favorable electrostatic interactions with amino acid residues in the binding pocket of a target protein. Furthermore, the chlorine atom increases the lipophilicity of the molecule, which can promote hydrophobic interactions with nonpolar regions of the biological target, potentially strengthening the binding affinity. mdpi.com

| Substituent | Position | Key Characteristics | Potential Impact on Molecular Recognition and Binding |

| Chlorine | 6 | Electron-withdrawing, Lipophilic | Modulates electrostatic potential; forms halogen bonds; enhances hydrophobic interactions. researchgate.net |

| Methylthio | 2 | Hydrogen bond acceptor, Lipophilic | Acts as a key "binding element"; participates in van der Waals forces; contributes to hydrophobic interactions. mdpi.comnih.gov |

Positional Effects of Functional Groups on Biochemical Interactions

The 6-position on the benzoxazole ring is para to the ring oxygen. A substituent at this position, such as the chlorine atom in this compound, can exert a significant electronic effect on the entire aromatic system through resonance and inductive effects. Studies have indicated that electron-withdrawing groups at this position can be beneficial for certain biological activities. researchgate.net The location of the chlorine atom can influence the molecule's orientation within a binding site, positioning it for optimal interaction with specific residues.

The 2-position of the benzoxazole ring is a common site for substitution and is considered crucial for modulating biological activity. nih.gov A substituent at this position projects directly from the heterocyclic core and is often a primary point of interaction with the target macromolecule. The placement of the methylthio group at this position makes it highly accessible for forming interactions within a protein's active site. Research on various 2-substituted benzoxazoles has consistently shown that modifications at this site lead to significant changes in biological effects, confirming its importance for target engagement. nih.govnih.gov The combination of an electron-withdrawing group on the benzene ring and a potential binding element at the 2-position represents a common strategy in the design of bioactive benzoxazole derivatives.

| Position | Functional Group | Significance in Biochemical Interactions |

| Position 6 | Chlorine | Influences the electronic properties of the entire ring system; its position affects the molecule's orientation in a binding pocket. researchgate.net |

| Position 2 | Methylthio | Serves as a primary, accessible point of interaction with the biological target; modifications at this position significantly alter bioactivity. nih.govnih.gov |

Applications of Benzoxazole Derivatives in Non Biological Academic Systems

Materials Science Research

The rigid, planar structure and conjugated π-system of the benzoxazole (B165842) ring system impart favorable optical and electronic properties to its derivatives, making them attractive candidates for various applications in materials science.

Benzoxazole derivatives are well-recognized for their fluorescent properties, which allows them to function as optical brighteners, also known as fluorescent whitening agents. These compounds absorb ultraviolet and violet light (usually 340-370 nm) and re-emit it in the blue region (typically 420-470 nm) of the visible spectrum. This blue emission masks the inherent yellow cast of a material, resulting in a whiter appearance.

The inherent fluorescence of many benzoxazole derivatives has led to their investigation as fluorescent probes, biomarkers, and components of biosensors. These applications leverage the sensitivity of the fluorescence emission to the local environment, allowing for the detection and quantification of various analytes.

Although no specific research has been found detailing the use of 6-Chloro-2-(methylthio)-1,3-benzoxazole for these purposes, the general principles apply. For a benzoxazole derivative to function as a fluorescent probe, its fluorescence properties (such as intensity, wavelength, or lifetime) should change in a measurable way upon interaction with a target molecule or ion. The substituents on the benzoxazole ring play a crucial role in determining the selectivity and sensitivity of the probe. The chloro and methylthio groups of this compound could potentially influence its binding affinity and photophysical response to specific analytes, suggesting a potential avenue for future research in the development of novel sensors.

Catalysis Research

The electron-rich nature of the nitrogen and oxygen atoms in the oxazole (B20620) ring allows benzoxazole derivatives to act as ligands, coordinating with metal centers to form catalysts for a variety of organic transformations.

There is currently no available research specifically demonstrating the use of this compound as a ligand in organometallic catalysis. The presence of the sulfur atom in the methylthio group could potentially offer an additional coordination site, making it a bidentate ligand. The chloro substituent would act as an electron-withdrawing group, which could affect the electron density on the coordinating atoms and, in turn, the catalytic properties of the resulting metal complex.

The immobilization of homogeneous catalysts onto solid supports to create heterogeneous catalysts is a significant area of research, aiming to combine the high activity and selectivity of homogeneous systems with the ease of separation and recyclability of heterogeneous ones. Benzoxazole-based ligands can be functionalized to allow for their attachment to solid supports such as polymers or silica.

No studies have been identified that report the incorporation of this compound into a heterogeneous catalytic system. The development of such a system would require synthetic modification of the molecule to introduce a linking group suitable for immobilization.

Agrochemical Chemistry Research

The benzoxazole scaffold is present in a number of compounds that exhibit biological activity, leading to its exploration in the field of agrochemical research for the development of new herbicides, fungicides, and insecticides. mdpi.com The stable and modifiable nature of the benzoxazole structure makes it an attractive core for creating diverse chemical libraries for screening. mdpi.com

Research into benzoxazole derivatives has led to the discovery of compounds with a broad spectrum of agricultural activities, including antibacterial, antiviral, and herbicidal properties. mdpi.com For instance, certain benzoxazole-containing compounds have been found to inhibit the growth of various plant pathogens. mdpi.com

While the broader class of benzoxazoles holds promise in agrochemical discovery, specific research findings and detailed data on the agrochemical properties of this compound are not available in the reviewed literature. The biological activity of such compounds is highly dependent on the nature and position of the substituents on the benzoxazole ring. The chloro and methylthio groups in this compound would undoubtedly influence its interaction with biological targets, but dedicated studies are needed to determine its specific agrochemical potential.

Below is a table of commercially available pesticides that contain the benzoxazole scaffold, illustrating the importance of this chemical class in agriculture.

| Common Name | Type | Mode of Action (if known) |

| Fenoxaprop-p-ethyl | Herbicide | Acetyl-CoA carboxylase (ACCase) inhibitor |

| Metamifop | Herbicide | Acetyl-CoA carboxylase (ACCase) inhibitor |

Investigation as Core Scaffolds for Fungicidal Compounds

Research has indicated that benzoxazole derivatives are a promising class of compounds for the development of new fungicides. While specific studies focusing exclusively on this compound are limited, the fungicidal potential of the broader class of 2-(methylthio)benzoxazoles has been demonstrated.

One study investigated the fungicidal properties of various benzoxazolinone and benzoxazolinethione derivatives. Within this research, 2-alkylthiobenzoxazoles were shown to possess fungicidal activity against pathogenic fungi such as Fusarium oxysporum and Verticillium dahlia. Notably, the non-chlorinated analog, 2-(methylthio)benzoxazole, exhibited high efficacy, inhibiting the spores of Verticillium dahlia by 96.4%. e3s-conferences.org These compounds are believed to act as contact fungicides. e3s-conferences.org

Furthermore, a comprehensive review of benzoxazole and benzothiazole (B30560) derivatives in agricultural chemical discovery highlights the significant fungicidal activity of many compounds within this class. nih.gov For instance, certain benzoxazole derivatives have shown excellent activity against fungi like Alternaria brassicae and Botrytis cinerea. nih.gov The introduction of halogen atoms, such as chlorine, to the benzoxazole ring is a common strategy in agrochemical research to enhance biological activity. nih.gov This suggests that the 6-chloro substitution in this compound could potentially modulate its fungicidal properties, making it a subject of interest for further investigation.

A 2018 study on 2-(aryloxymethyl) benzoxazole derivatives also demonstrated significant antifungal effects against a range of phytopathogenic fungi. nih.gov This further supports the potential of the benzoxazole scaffold in developing new antifungal agents.

Research into Herbicidal and Insecticidal Activities

The versatility of the benzoxazole scaffold extends to the development of herbicides and insecticides.

Herbicidal Activity

The herbicidal potential of 2-alkylthiobenzoxazoles has been reported, with studies indicating their effectiveness as contact herbicides. e3s-conferences.org Field trials have confirmed the high herbicidal activity of compounds in this class. e3s-conferences.org

More specifically, research into optically active 2-[4-(6-chloro-2-benzoxazolyloxy)phenoxy]propionamide derivatives has pointed towards their potential as herbicides. researchgate.net This highlights the relevance of the 6-chloro-benzoxazole core in the design of new herbicidal agents. A recent patent application (2022) further supports this, describing novel herbicides containing a substituted benzoxazole moiety, which can include a chloro-substituent, for controlling weeds in crops.

In vitro assessments of other chlorinated benzoxazole derivatives, such as 5-chloro-2-(nitromethyl) benzoxazole, have also demonstrated herbicidal activity. ufv.br

Insecticidal Activity

Recent research has uncovered the insecticidal potential of molecules incorporating the 6-chloro-benzoxazole structure. A 2024 study detailed the synthesis and insecticidal activity of novel carboxamide compounds containing a 6-chloro-benzoxazole moiety. These compounds exhibited significant insecticidal activity against the oriental armyworm (Mythimna separata). researchgate.net This indicates that the 6-chloro-benzoxazole scaffold can be a valuable component in the design of new insecticides.

A broader review of benzoxazole derivatives in agrochemical research also acknowledges their application in the development of insecticides. nih.gov

Intermediate in Synthetic Organic Chemistry for Industrial Research

Beyond its direct applications in agrochemical research, this compound and related chlorobenzoxazoles serve as important intermediates in the synthesis of more complex molecules for industrial purposes. These intermediates are foundational building blocks in the multi-step synthesis of various commercial products, including pesticides and pharmaceuticals.

A 2017 study on the practical synthesis of a key intermediate for a novel oxazine (B8389632) herbicide, while focusing on a chlorobenzothiazole, illustrates a synthetic strategy that could be applicable to chlorobenzoxazole derivatives. researchgate.net The use of halogenated heterocyclic compounds is a common approach in the synthesis of agrochemicals to introduce specific functionalities and enhance efficacy.

The synthesis of various 2-substituted benzoxazoles often proceeds through intermediates that can be readily modified. mdpi.comnih.gov The presence of the chloro and methylthio groups on the benzoxazole ring of this compound offers multiple reaction sites for further chemical transformations, making it a versatile precursor for a range of target molecules in industrial research and development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Chloro-2-(methylthio)-1,3-benzoxazole, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclization reactions using phosphorus oxychloride (POCl₃) as a cyclizing agent. For example, thiosemicarbazide intermediates derived from 6-chloro-2-aminobenzothiazole undergo cyclization with substituted aromatic acids in POCl₃ under reflux (3–5 hours). Purification typically involves recrystallization from methanol .

- Key Considerations :

- Reagent stoichiometry : Equimolar ratios of thiosemicarbazide and aromatic acids are critical.

- Temperature : Reflux conditions (100–110°C) optimize ring closure.

- Yield variability : Impurities from incomplete cyclization require rigorous washing (cold water) and recrystallization.

Q. Which spectroscopic and crystallographic techniques are used to confirm the structure of this compound derivatives?

- Techniques :

- ¹H NMR : Aromatic protons appear as doublets (δ 7.2–8.1 ppm), with methylthio (-SCH₃) resonating as a singlet near δ 2.5 ppm .

- IR : Stretching vibrations for C-Cl (650–750 cm⁻¹) and C-S (1050–1150 cm⁻¹) confirm functional groups .

- X-ray crystallography : Resolves bond angles (e.g., C3a-C4-Cl ≈ 110°) and planar benzoxazole rings (max. deviation <0.03 Å) .

Q. How are the antimicrobial activities of benzoxazole derivatives evaluated in vitro?

- Protocol :

- Strains tested : Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans).

- Assays : Minimum inhibitory concentration (MIC) via broth dilution; zones of inhibition measured via disc diffusion .

- Controls : Reference antibiotics (e.g., ciprofloxacin) and solvent blanks.

Advanced Research Questions

Q. What mechanistic insights explain the role of POCl₃ in benzoxazole cyclization?

- Mechanism : POCl₃ acts as both a dehydrating agent and catalyst. It protonates the carboxylic acid group of aromatic intermediates, facilitating nucleophilic attack by the thiosemicarbazide sulfur. Subsequent elimination of HCl and H₂O drives ring closure .

- Side reactions : Over-refluxing may lead to sulfoxide byproducts, detectable via LC-MS .

Q. How do substituents on the benzoxazole core influence biological activity?

- Structure-Activity Relationship (SAR) :

| Substituent Position | Effect on Activity | Example Data |

|---|---|---|

| 6-Cl | Enhances lipophilicity and membrane penetration | MIC reduction by 40% vs. non-chlorinated analogs |

| 2-SCH₃ | Modulates electron density; improves binding to bacterial DNA gyrase | IC₅₀ = 12 µM (vs. 28 µM for -OCH₃ analogs) |

- Contradictions : Some 4-nitro derivatives show reduced activity due to steric hindrance, despite electron-withdrawing effects .

Q. What analytical challenges arise in characterizing trace impurities in this compound?

- Challenges :

- Co-elution in HPLC : Impurities with similar polarity (e.g., des-methylthio analogs) require gradient elution (ACN/H₂O, 0.1% TFA) .

- Crystallographic ambiguities : Disordered Cl atoms in X-ray structures resolved via Hirshfeld surface analysis (e.g., Cl⋯H interactions = 3.12 Å) .

Q. How can researchers resolve contradictions in biological activity data across structurally similar benzoxazole derivatives?

- Strategies :

- Dose-response profiling : Validate activity trends across multiple concentrations (e.g., IC₅₀ vs. IC₉₀).

- Molecular docking : Compare binding affinities to target proteins (e.g., S. aureus dihydrofolate reductase) .

- Meta-analysis : Pool data from analogs with shared substituents (e.g., 6-Cl derivatives) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.